2-Amino-3,5-dichloro-4-methylpyridine CAS number and properties
2-Amino-3,5-dichloro-4-methylpyridine CAS number and properties
CAS Number: 31430-47-4
This technical guide provides a comprehensive overview of 2-Amino-3,5-dichloro-4-methylpyridine, a key chemical intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of specific experimental data for this compound in the public domain, this guide also includes information on closely related analogs to provide a thorough understanding of its expected properties and reactivity.
Chemical and Physical Properties
2-Amino-3,5-dichloro-4-methylpyridine is a solid, appearing as a light yellow to brown or off-white to tan powder or crystal.[1][2] It is soluble in methanol.[1][3]
| Property | Value | Source(s) |
| CAS Number | 31430-47-4 | [1][4] |
| Molecular Formula | C₆H₆Cl₂N₂ | [1][2] |
| Molecular Weight | 177.03 g/mol | [1][2] |
| Appearance | Light yellow to Brown powder to crystal; Off-white to tan colored powder | [1][2] |
| Melting Point | 123-127 °C | [1][2] |
| Boiling Point | 258 °C | [3] |
| Density | 1.414 g/cm³ | [3] |
| Solubility | Soluble in Methanol | [1][3] |
| Storage | Room temperature or 0-8 °C, under an inert atmosphere is recommended | [1][2][3] |
Synthesis and Experimental Protocols
Experimental Protocol: Synthesis of 2-amino-3,5-dichloropyridine
This protocol is for a related compound and is provided for illustrative purposes.
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Reaction: Chlorination of 2-amino-5-chloropyridine using N-chlorosuccinimide (NCS).
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Procedure:
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To a suitable reaction vessel, add 2-amino-5-chloropyridine.
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Add a solvent such as DMF, methanol, or ethyl acetate.
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Add N-chlorosuccinimide (molar ratio of 2-amino-5-chloropyridine to NCS can range from 1:0.5 to 1:5).
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The reaction mixture is stirred at a temperature between 0 and 100 °C for a duration of 0.5 to 24 hours.
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The progress of the reaction is monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).
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Upon completion, the solvent is removed, and the crude product is purified by recrystallization (e.g., from ethanol or methylene chloride) or silica gel column chromatography to yield pure 2-amino-3,5-dichloropyridine.[5]
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Purity and Yield: Reported yields and purity can vary depending on the specific reaction conditions, with one example reporting a yield of 74.6% and a purity of 99.57% (GC).[5]
Biological Activity and Potential Applications
There is no specific information on the biological activity of 2-Amino-3,5-dichloro-4-methylpyridine in the reviewed literature. However, the structurally related compound 2-amino-4-methylpyridine is a known potent inhibitor of inducible nitric oxide synthase (NOS II).[6]
Nitric oxide (NO) is a signaling molecule involved in various physiological and pathological processes. It is synthesized from L-arginine by a family of enzymes called nitric oxide synthases (NOS). The inducible isoform, NOS II, is primarily expressed during inflammatory responses and can produce large amounts of NO. Inhibition of NOS II is a therapeutic target for various inflammatory diseases.
2-amino-4-methylpyridine inhibits NOS II activity in a manner that is competitive with the substrate L-arginine.[6] In in-vitro studies using mouse macrophage cells, it inhibited NOS II with an IC50 of 6 nM.[6]
The primary application of 2-Amino-3,5-dichloro-4-methylpyridine is as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[7] Its reactive sites, including the amino group and the chlorinated pyridine ring, allow for a variety of chemical modifications to build diverse molecular scaffolds.
Spectroscopic Analysis
Experimental spectroscopic data for 2-Amino-3,5-dichloro-4-methylpyridine were not available in the reviewed literature. However, an analysis of closely related compounds allows for the prediction of its key spectral features.
Predicted Spectral Characteristics:
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons and a singlet for the amino group protons. The aromatic proton at position 6 would also appear as a singlet.
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¹³C NMR: Due to the symmetry of the molecule, the carbon NMR spectrum would be expected to show distinct signals for the methyl carbon, the carbon at position 4, the carbons at positions 3 and 5 (which are equivalent and attached to chlorine), the carbon at position 2 (attached to the amino group), and the carbon at position 6.
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Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic peaks for N-H stretching of the amino group, C-H stretching of the methyl group and the aromatic ring, C=N and C=C stretching of the pyridine ring, and C-Cl stretching vibrations.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two chlorine atoms would be expected.
Experimental Data for a Related Compound: 2-amino-3,5-dichloropyridine
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¹H NMR (in CDCl₃): The proton NMR spectrum of 2-amino-3,5-dichloropyridine shows signals at approximately δ 7.94 (s, 1H), δ 7.51 (s, 1H), and δ 4.93 (broad singlet, 2H).[5]
The following workflow outlines the general steps for the analytical characterization of such a compound.
Conclusion
2-Amino-3,5-dichloro-4-methylpyridine is a valuable chemical building block with significant potential in the development of new pharmaceuticals and agrochemicals. While specific data on its biological activity and synthesis are limited in the public domain, analysis of its structural analogs suggests promising areas for future research, particularly in the context of enzyme inhibition. Further studies are warranted to fully elucidate the chemical and biological properties of this compound.
References
- 1. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 2. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 6. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]



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